Tricyclohexyltin chloride (CAS 3091-32-5) is a sterically hindered organotin halide procured primarily as a precursor for specialized stannanes, bulky Stille cross-coupling reagents, and agricultural biocides. Unlike more common lower-alkyl tin chlorides, it exists as a stable, crystalline solid at room temperature (melting point 123–129 °C), which facilitates precise gravimetric handling. Its defining chemical feature is the massive steric bulk provided by the three cyclohexyl rings, which fundamentally alters its transmetalation kinetics and coordination behavior. This makes it an indispensable starting material for synthesizing complex organotin nucleophiles where the tin center must carry non-transferable spectator ligands .
When scaling up or optimizing complex Stille cross-couplings, procurement teams might consider cheaper, more common alternatives like tributyltin chloride (Bu3SnCl) or trimethyltin chloride (Me3SnCl). However, generic substitution fails for two critical reasons. First, in cross-coupling reactions, the smaller methyl and butyl groups are prone to undesired alkyl transfer, where the spectator ligand transmetalates instead of the target functional group, drastically reducing target yields [1]. Second, from a processability standpoint, Bu3SnCl is a liquid and Me3SnCl is a highly volatile compound. The solid state of tricyclohexyltin chloride eliminates the severe inhalation risks associated with trimethyltin and allows for exact stoichiometric weighing that is difficult to achieve with viscous liquid tributyltin derivatives [2].
In the synthesis of complex sp3-hybridized stannanes, the choice of the tin halide precursor dictates the success of the downstream cross-coupling. When tributyltin or trimethyltin derivatives are used, the relatively small alkyl groups can competitively transmetalate, leading to mixed coupling products. By utilizing tricyclohexyltin chloride to generate the corresponding stannane, the massive steric bulk of the cyclohexyl groups completely suppresses their transfer. Studies on α-alkoxytricyclohexylstannanes demonstrate that the tricyclohexyltin auxiliary ligand forces exclusive transfer of the target group, preventing the side reactions that plague less hindered stannanes[1].
| Evidence Dimension | Spectator Ligand Transfer Rate |
| Target Compound Data | Tricyclohexyltin derivatives (Suppressed transfer / High target selectivity) |
| Comparator Or Baseline | Tributyltin / Trimethyltin derivatives (Prone to competitive alkyl transfer) |
| Quantified Difference | Elimination of competitive spectator ligand transmetalation |
| Conditions | Pd- or Cu-catalyzed Stille cross-coupling of sp3-hybridized stannanes |
Ensures high product yields and simplifies purification by preventing the formation of undesired alkyl-coupled byproducts.
The physical state of an organotin precursor significantly impacts its handling, dosing accuracy, and safety profile in a laboratory or manufacturing setting. Tricyclohexyltin chloride is a crystalline solid with a melting point of 123–129 °C [1]. In contrast, the most common in-class substitute, tributyltin chloride, is a liquid at room temperature, and trimethyltin chloride is a highly volatile compound with severe inhalation toxicity risks. The solid nature of tricyclohexyltin chloride allows for precise gravimetric addition without the need for specialized liquid-handling or extreme vapor-containment systems required for its lower-alkyl counterparts.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Tricyclohexyltin chloride (Solid, mp 123–129 °C) |
| Comparator Or Baseline | Tributyltin chloride (Liquid, mp ~ -9 °C) |
| Quantified Difference | Solid vs. Liquid at standard ambient temperature and pressure |
| Conditions | Standard laboratory handling and storage conditions (20–25 °C) |
Enables highly accurate stoichiometric weighing and reduces the handling complexity associated with toxic volatile liquids.
When synthesizing specialized vinylstannanes, the steric profile of the tin hydride precursor is critical for controlling reaction stereochemistry. Tricyclohexyltin hydride, synthesized directly from tricyclohexyltin chloride, utilizes its large cone angle to direct the addition across alkynes. For example, the radical hydrostannation of 3-ethynylperylene with tricyclohexyltin hydride yields the anti-hydrostannation product (the β(Z)-isomer) with high regio- and stereoselectivity. Smaller reagents like tributyltin hydride often yield complex mixtures of α and β(E/Z) isomers under similar conditions, requiring laborious separations [1].
| Evidence Dimension | Regio- and Stereoselectivity in Hydrostannation |
| Target Compound Data | Tricyclohexyltin hydride (High β(Z)-isomer selectivity) |
| Comparator Or Baseline | Tributyltin hydride (Yields mixtures of α and β(E/Z) isomers) |
| Quantified Difference | Sterically enforced anti-hydrostannation |
| Conditions | Free-radical hydrostannation of ethynylaryl compounds |
Provides a reliable pathway to specific stereoisomers required for advanced electronic materials and complex natural products.
Tricyclohexyltin chloride is the required procurement choice for generating α-alkoxystannanes and stannyltriazones. In these workflows, the massive steric bulk of the tricyclohexyl group acts as a robust, non-transferable spectator ligand during Pd- or Cu-catalyzed cross-couplings, preventing the side reactions seen with tributyltin precursors[1].
For materials science applications requiring specific vinylstannane stereoisomers, this compound serves as the essential precursor to tricyclohexyltin hydride. It enables highly selective anti-hydrostannation of terminal alkynes, avoiding the complex isomeric mixtures generated by smaller tin hydrides [2].
In industrial or large-scale laboratory settings where exact stoichiometric dosing is critical, tricyclohexyltin chloride is selected over tributyltin chloride because its solid physical state enables precise gravimetric weighing without the handling complexities of toxic, volatile liquids [3].
Irritant;Environmental Hazard